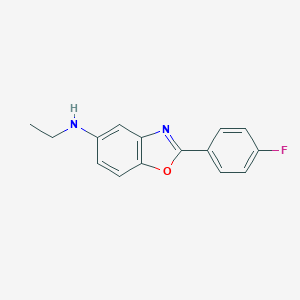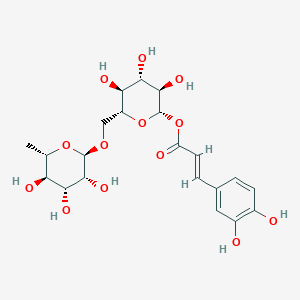
Swertiamacroside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Swertiamacroside is a natural iridoid glycoside that is found in the plant species Swertia. It has been used for many years in traditional medicine in Asia, and recent scientific research has shown that it has potential applications in various fields such as medicine, agriculture, and food industry.
Applications De Recherche Scientifique
Swertiamacroside has been extensively studied for its potential applications in various fields. In medicine, it has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, it has been found to have insecticidal properties and can be used as a natural pesticide. In the food industry, it can be used as a natural sweetener and flavor enhancer.
Mécanisme D'action
The mechanism of action of Swertiamacroside is not fully understood, but it is believed to work by regulating various signaling pathways in the body. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating glucose and lipid metabolism. It also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer development.
Effets Biochimiques Et Physiologiques
Swertiamacroside has been found to have various biochemical and physiological effects. It has been shown to lower blood glucose levels and improve insulin sensitivity in diabetic animals. It also has anti-inflammatory effects and can reduce the production of inflammatory cytokines. Additionally, it has been shown to have anti-tumor effects and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Swertiamacroside in lab experiments is that it is a natural compound that is easily obtained from plant sources. It is also relatively stable and can be stored for long periods. However, one limitation is that the purity of Swertiamacroside obtained from plant sources can vary, which can affect the reproducibility of experiments.
Orientations Futures
There are many potential future directions for research on Swertiamacroside. One area of interest is its potential use in treating neurodegenerative diseases. Another area is its insecticidal properties and its potential use as a natural pesticide. Additionally, more research is needed to fully understand the mechanism of action of Swertiamacroside and its potential applications in various fields.
Conclusion:
In conclusion, Swertiamacroside is a natural iridoid glycoside that has potential applications in various fields such as medicine, agriculture, and food industry. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties, as well as its insecticidal properties and potential use as a natural sweetener and flavor enhancer. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Propriétés
Numéro CAS |
128585-97-7 |
|---|---|
Nom du produit |
Swertiamacroside |
Formule moléculaire |
C21H28O13 |
Poids moléculaire |
488.4 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H28O13/c1-8-14(25)16(27)18(29)20(32-8)31-7-12-15(26)17(28)19(30)21(33-12)34-13(24)5-3-9-2-4-10(22)11(23)6-9/h2-6,8,12,14-23,25-30H,7H2,1H3/b5-3+/t8-,12+,14-,15+,16+,17-,18+,19+,20+,21-/m0/s1 |
Clé InChI |
VMCOATNLXZKVSB-JRQIJAMCSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |
Synonymes |
1-O-caffeoyl-6-O-alpha-rhamnopyranosyl-beta-glycopyranoside 1-O-caffeoyl-O-rutinose ester swertiamacroside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



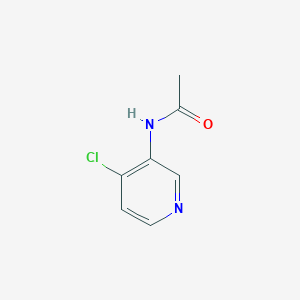
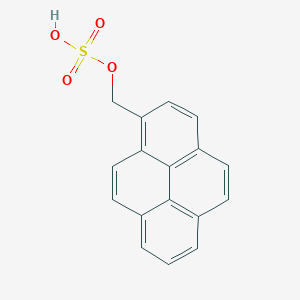
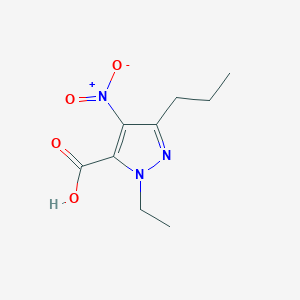
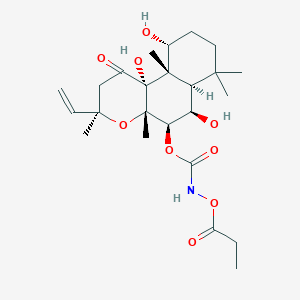
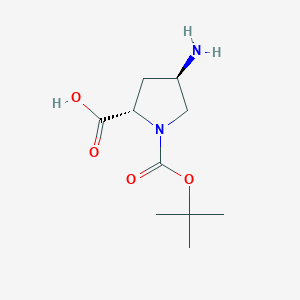
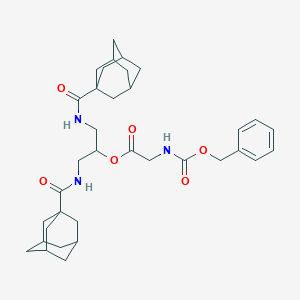
![2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B145203.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)
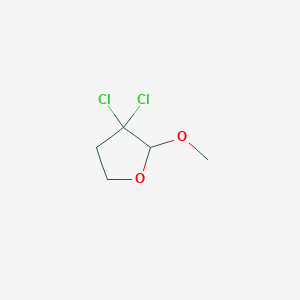
![2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide](/img/structure/B145206.png)
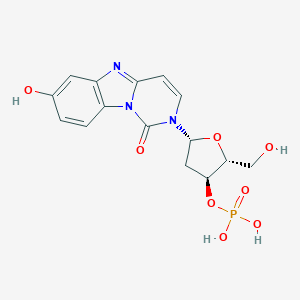
![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)
![4-Chloro-7-methylbenzo[d]thiazol-2-amine](/img/structure/B145216.png)
